molecular formula C36H37N5O7 B13430974 levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl

levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl

Cat. No.: B13430974
M. Wt: 651.7 g/mol
InChI Key: WYPSLNNQSKOKMX-JFHPUIQFSA-N
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Description

Levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of levulinoyl and deoxy-D-threo-pentofuranosyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl typically involves multiple steps, starting with the preparation of the levulinoyl ester. This is followed by the introduction of the deoxy-D-threo-pentofuranosyl group through glycosylation reactions. The final step involves the coupling of the adenine moiety to the intermediate product. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to streamline the multi-step process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine for cleavage reactions, secondary amine salts for glycosylation, and various oxidizing and reducing agents. The conditions for these reactions often require controlled temperatures, pH levels, and the presence of catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used .

Mechanism of Action

The mechanism of action of levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl involves its interaction with specific molecular targets and pathways. For example, it may act as a cleavable linker in proteomics, where it can be selectively cleaved under specific conditions to release active subunits of proteins. This interaction is often mediated by the formation of covalent bonds with target molecules, followed by controlled cleavage reactions .

Properties

Molecular Formula

C36H37N5O7

Molecular Weight

651.7 g/mol

IUPAC Name

[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 4-oxopentanoate

InChI

InChI=1S/C36H37N5O7/c1-23(42)9-18-32(43)48-29-19-31(41-22-40-33-34(37)38-21-39-35(33)41)47-30(29)20-46-36(24-7-5-4-6-8-24,25-10-14-27(44-2)15-11-25)26-12-16-28(45-3)17-13-26/h4-8,10-17,21-22,29-31H,9,18-20H2,1-3H3,(H2,37,38,39)/t29-,30-,31-/m1/s1

InChI Key

WYPSLNNQSKOKMX-JFHPUIQFSA-N

Isomeric SMILES

CC(=O)CCC(=O)O[C@@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N

Canonical SMILES

CC(=O)CCC(=O)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N

Origin of Product

United States

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